molecular formula C11H12O3 B160265 Allyl phenoxyacetate CAS No. 7493-74-5

Allyl phenoxyacetate

Cat. No. B160265
CAS RN: 7493-74-5
M. Wt: 192.21 g/mol
InChI Key: VUFZVGQUAVDKMC-UHFFFAOYSA-N
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Description

Allyl Phenoxyacetate is a synthetic flavoring agent that is a stable, colorless to light yellow liquid of heavy fruit note odor . It is used in pineapple, quince, and fruit flavors with applications in candy and beverages at 1–3 ppm .


Synthesis Analysis

The synthesis method involves heating the ionic liquid to the liquid stage. Allyl alcohol and phenoxyacetic acid are mixed according to the molar ratio that is 0.5 to 5.0:1.0 . Then the ionic liquid is added into the mixed liquid composed of the allyl alcohol and the phenoxyacetic acid to be stirred evenly . The obtained mixed liquid is heated until the temperature is more than 70 DEG C, the reaction continues more than 2 hours, then the reaction mixture is processed through temperature reduction, standing, and lay separation, the ionic liquid is recycled, so that the allyl phenoxyacetate can be obtained .


Molecular Structure Analysis

The molecular formula of Allyl Phenoxyacetate is C11H12O3 . The molecular weight is 192.21 g/mol . The IUPAC name is prop-2-enyl 2-phenoxyacetate .


Physical And Chemical Properties Analysis

Allyl Phenoxyacetate is a clear, colorless to yellowish liquid with a green, sweet, herbal, fruity odor with nuances of galbanum and pineapple . It is a monocarboxylic acid .

Scientific Research Applications

  • Fragrance and Flavor Industry

    • Allyl phenoxyacetate is used as a flavor and fragrance agent . It has a fruity type odor and flavor .
    • The outcomes of using Allyl phenoxyacetate in this field are enhanced flavor and fragrance profiles of various consumer products .
  • Chemical Industry

    • Allyl phenoxyacetate is a chemical compound with the empirical formula C11H12O3 . It’s also known by other names such as Acetic acid, phenoxy-, 2-propenyl ester; Acetate p.a.; Acetic acid, phenoxy-, allyl ester .
    • The outcomes of using Allyl phenoxyacetate in this field are the synthesis of various other chemical compounds .
  • Cleaning Products

    • Allyl phenoxyacetate is used in the formulation of cleaning products .
    • The outcomes of using Allyl phenoxyacetate in this field are improved cleaning performance of the products .
  • Cosmetics

    • Allyl phenoxyacetate is used in the formulation of cosmetics .
    • The outcomes of using Allyl phenoxyacetate in this field are improved sensory properties of the cosmetics .
  • Food and Beverages

    • Allyl phenoxyacetate is used in the formulation of food and beverages .
    • The methods of application or experimental procedures in this field involve incorporating Allyl phenoxyacetate into the product formulation to enhance its flavor .
    • The outcomes of using Allyl phenoxyacetate in this field are improved flavor profiles of the food and beverages .
  • Pharmaceutical Industry
    • Allyl phenoxyacetate can be used as an intermediate in the synthesis of various pharmaceutical compounds .
    • The outcomes of using Allyl phenoxyacetate in this field are the synthesis of various pharmaceutical compounds .

Safety And Hazards

Allyl Phenoxyacetate is moderately toxic by ingestion and skin contact . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

prop-2-enyl 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2-7H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFZVGQUAVDKMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064722
Record name Allyl phenoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid with honey/pineapple odour
Record name Allyl phenoxyacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/320/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

100.00 to 102.00 °C. @ 1.00 mm Hg
Record name Allyl phenoxyacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031610
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

585 mg/L @ 20 °C (exp)
Record name Allyl phenoxyacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031610
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.000-1.110
Record name Allyl phenoxyacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/320/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Allyl phenoxyacetate

CAS RN

7493-74-5
Record name Allyl phenoxyacetate
Source CAS Common Chemistry
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Record name Allyl phenoxyacetate
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Record name Allyl phenoxyacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408892
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-phenoxy-, 2-propen-1-yl ester
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Record name Allyl phenoxyacetate
Source EPA DSSTox
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Record name Allyl phenoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.487
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Record name ALLYL PHENOXYACETATE
Source FDA Global Substance Registration System (GSRS)
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Record name Allyl phenoxyacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031610
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
ML Dagli, M Date, W Dekant… - Food and …, 2022 - fragrancematerialsafetyresource …
… Allyl phenoxyacetate was evaluated for genotoxicity, repeated dose toxicity, reproductive … Data show that allyl phenoxyacetate is not genotoxic. Data on allyl phenoxyacetate provide a …
EH Silver, SD Murphy - Toxicology and applied pharmacology, 1978 - Elsevier
… , and allyl phenoxyacetate … allyl phenoxyacetate hepatic necrosis, in that it prevented the injury produced by 200 mg/kg but not that produced by 250 or 400 mg/kg allyl phenoxyacetate. …
Number of citations: 24 www.sciencedirect.com
JG Liehr, JA McCloskey - Organic Mass Spectrometry, 1974 - Wiley Online Library
… the CI mass spectra of allyl phenylacetate and allyl phenoxyacetate and their analogs, which … The CI spectrum of allyl phenoxyacetate (Fig. 3) exhibits the analogous sequence of peaks, …
Number of citations: 13 onlinelibrary.wiley.com
VT Politano, DA Isola, J Lalko… - International journal of …, 2006 - journals.sagepub.com
… , allyl cyclohexylpropionate, and allyl phenoxyacetate in the vehicles diethyl phthalate, 3:1 … , allyl (cyclohexyloxy)acetate, and allyl phenoxyacetate were highest in 1:3 diethyl phthalate:…
Number of citations: 7 journals.sagepub.com
AEM Taylor, C Hindson - Contact Dermatitis, 1982 - Wiley Online Library
A 50-year-old woman presented with an acute contact dermatitis of the face and neck. This commenced after treating her carpets with dry powder shampoo, a procedure which involves …
Number of citations: 8 onlinelibrary.wiley.com
D Lan, L Bai, X Pang, H Liu, H Yan, H Guo - Talanta, 2019 - Elsevier
… In the present work, a silica-free material, ie, a polymer-based monolith, was first fabricated using allyl phenoxyacetate (AP, with the chemical structure shown in Electronic …
Number of citations: 17 www.sciencedirect.com
M Stan, ML Soran, C Varodi, I Lung… - AIP Conference …, 2013 - pubs.aip.org
… phellandrene, β-phellandrene, 1,3,8-p-menthatriene, apiol, dill ether and allyl phenoxyacetate. … ether, apiol, 1,3,8-p-menthatriene and allyl phenoxyacetate, were the major components. …
Number of citations: 7 pubs.aip.org
M Popova, A Stoyanova, N Valyovska-Popova… - Bulgarian Chemical …, 2014 - bcc.bas.bg
… The less polar fraction from the PTLC was analyzed by GCMS and aliphatic hydrocarbons, fatty acids, allyl phenoxyacetate 1, and several phtalides were identified, using computer …
Number of citations: 9 www.bcc.bas.bg
DJ Opdyke - Food and Cosmetic Toxicology Journal, 1975
Number of citations: 2
Hazleton Laboratories - 1982 - Hazleton Laboratories Deutchland …
Number of citations: 4

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